5-(2-methylpropyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one
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Overview
Description
Synthesis Analysis
Several synthetic approaches exist for obtaining pyrazolo[1,5-a]pyrazine derivatives. One such method involves starting from the 3,5-dimethyl pyrazole ring and acetophenone derivatives. By reacting these derivatives with various amine compounds using Cs₂CO₃ in methanol, researchers have successfully obtained 11 different pyrazolo[1,5-a]pyrazine-4(5H)-one derivatives. Interestingly, some of these derivatives are novel and not previously reported in the literature .
Molecular Structure Analysis
The molecular structure of 5-(2-methylpropyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one consists of a pyrazolo[1,5-a]pyrazine core with a methylpropyl group attached. The exact arrangement of atoms and bonds can be visualized through X-ray diffraction analysis, which provides insights into its three-dimensional structure .
Chemical Reactions Analysis
While specific reactions involving this compound may vary, its pyrazolo[1,5-a]pyrazine framework makes it amenable to various transformations. Researchers have explored its reactivity, including cyclization reactions and the introduction of functional groups. These reactions contribute to its potential biological activities .
Physical And Chemical Properties Analysis
Scientific Research Applications
Cancer Research
This compound has been used in the study of various types of cancer. For instance, a series of novel pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives with hydrophilic group was synthesized and showed that some compounds could inhibit the growth of A549, H322, and H1299 cells in dosage dependent manners . These compounds inhibited growth of A549 cells by inducing a strong G1-phase arrest, whereas these compounds inhibited growth of H1299 and H322 cells by inducing apoptosis .
Synthetic Transformations
Pyrazolo[1,5-a]pyrimidine (PP) derivatives, which include the compound , have been used in synthetic transformations. These transformations improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds .
Material Science
The significant photophysical properties of Pyrazolo[1,5-a]pyrimidine (PP) derivatives have attracted a great deal of attention in material science .
Neuropsychiatric Diseases
The compound has potential applications in the treatment of neuropsychiatric diseases such as schizophrenia, depression, and epilepsy .
Antiproliferative Effects
The compound has been used to study its antiproliferative effects on A549, which is a KRAS mutant lung adenocarcinoma cell line .
Drug Discovery
The compound’s great synthetic versatility permits structural modifications throughout its periphery, making it a privileged scaffold for combinatorial library design and drug discovery .
Mechanism of Action
Target of Action
Compounds with the pyrrolopyrazine scaffold, which includes this compound, have exhibited a wide range of biological activities .
Mode of Action
It’s known that pyrrolopyrazine derivatives can interact with their targets in a variety of ways, leading to different biological activities .
Biochemical Pathways
Pyrrolopyrazine derivatives have been associated with a variety of biological activities, suggesting they may interact with multiple pathways .
Pharmacokinetics
It’s known that the compound’s cyclic form showed improved plasma exposure compared to its acyclic form .
Result of Action
Pyrrolopyrazine derivatives have shown a variety of biological activities, including antimicrobial, anti-inflammatory, and antiviral activities .
Action Environment
The action of 5-(2-methylpropyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one can be influenced by environmental factors . For instance, it was found that the compound was produced by the marine coral-derived halotolerant Aspergillus ochraceus LCJ11-102 in a nutrient-limited medium containing 10% NaI .
properties
IUPAC Name |
5-(2-methylpropyl)pyrazolo[1,5-a]pyrazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O/c1-8(2)7-12-5-6-13-9(10(12)14)3-4-11-13/h3-6,8H,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZFIPUKCWNYIAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C=CN2C(=CC=N2)C1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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